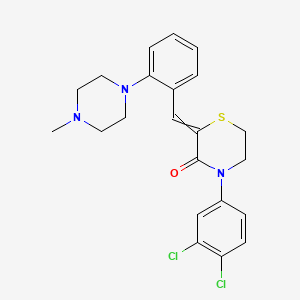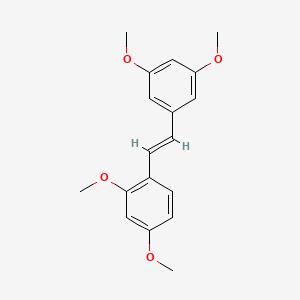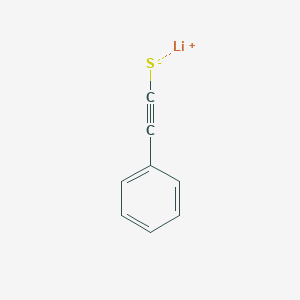
lithium;2-phenylethynethiolate
Vue d'ensemble
Description
Lithium;2-phenylethynethiolate is an organolithium compound characterized by the presence of a lithium atom bonded to a 2-phenylethynethiolate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium;2-phenylethynethiolate can be synthesized through the reaction of lithium acetylide with phenylthiol. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
LiC2H+PhSH→LiC2PhS
where LiC₂H is lithium acetylide and PhSH is phenylthiol.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Lithium;2-phenylethynethiolate can undergo oxidation reactions, forming disulfides or sulfoxides depending on the oxidizing agent used.
Reduction: The compound can be reduced to form lithium phenylethynethiolate, which can further react with electrophiles.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Lithium phenylethynethiolate.
Substitution: Various substituted phenylethynethiolate derivatives.
Applications De Recherche Scientifique
Lithium;2-phenylethynethiolate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is investigated for its use in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which lithium;2-phenylethynethiolate exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can mimic magnesium ions in biological systems, affecting enzyme activity and cellular signaling pathways. The phenylethynethiolate group can participate in nucleophilic attacks, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Lithium acetylide: Similar in structure but lacks the phenylthiolate group.
Phenylethynethiol: Contains the phenylethynethiolate group but lacks the lithium atom.
Organolithium reagents: Such as butyllithium and phenyllithium, which are used in similar synthetic applications.
Uniqueness: Lithium;2-phenylethynethiolate is unique due to the combination of the lithium ion and the phenylethynethiolate group, which imparts distinct reactivity and stability compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
IUPAC Name |
lithium;2-phenylethynethiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S.Li/c9-7-6-8-4-2-1-3-5-8;/h1-5,9H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQHJAONHSVHSP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C#C[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



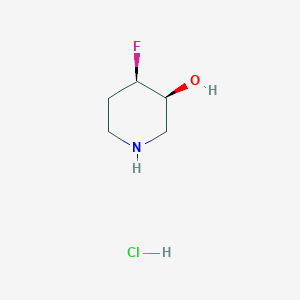






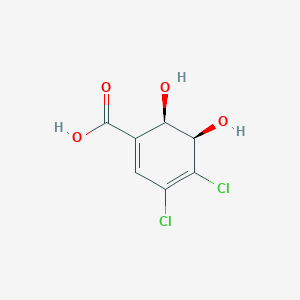
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)
